

Technical Support Center: Optimizing Semduramicin Dosage in Broilers

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Compound of Interest		
Compound Name:	Semduramicin	
Cat. No.:	B057454	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ionophore anticoccidial, **semduramicin**, in broilers. The information is designed to help optimize dosage to maximize efficacy against Eimeria species while minimizing the risk of toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage range for **semduramicin** in broiler feed?

The recommended inclusion level of **semduramicin** in complete broiler feed is 20 to 25 parts per million (ppm).[1][2][3][4] This range is intended to effectively control coccidiosis while ensuring the safety of the chickens.[2][3]

Q2: What are the clinical signs of **semduramicin** toxicity in broilers?

Overdosing on **semduramicin** can lead to several adverse effects. Key signs of toxicity include:

- Reduced body weight gain.[1][5]
- Decreased feed consumption.[1]
- Neurological signs such as leg weakness and ataxia at high doses (50 ppm and 75 ppm).



 In severe cases, degenerative changes and necrosis of heart and skeletal muscles have been observed.[5]

Q3: What is the margin of safety for **semduramicin** in broilers?

Semduramicin has a narrow margin of safety.[1] While the maximum recommended dose of 25 ppm is generally well-tolerated, significant reductions in body weight gain and feed consumption have been observed at doses of 30 ppm and higher.[1] Therefore, careful attention to proper mixing and administration is crucial to avoid accidental overdosing.[1][4]

Q4: Are there any known drug interactions with **semduramicin**?

Yes, **semduramicin** is not compatible with the concurrent use of tiamulin, a pleuromutilin antibiotic.[1][2] Co-administration can lead to depressed body weight gain and deteriorated feed efficiency.[1] While the interaction with tiamulin is considered mild compared to other ionophores, it is still recommended to avoid their simultaneous use.[2][7]

Q5: What is the withdrawal period for **semduramicin** before slaughter?

For broilers treated with **semduramicin** at the recommended dosage of up to 25 mg/kg of feed, a withdrawal period of 24 hours is advised to ensure residues are below acceptable limits for human consumption.[2] Some studies and regulatory approvals suggest a nil withdrawal period is also possible.[3]

Troubleshooting Guide

Issue 1: Reduced feed intake and poor weight gain in a flock treated with **semduramicin**.

- Possible Cause: Accidental overdosing due to improper feed mixing or calculation errors.
- Troubleshooting Steps:
 - Verify Dosage: Immediately collect feed samples from multiple points in the feeding system and submit them for analysis to confirm the concentration of semduramicin.[8][9]
 - Inspect Feed Milling Records: Review batching and mixing records to identify any potential errors in the addition of the semduramicin premix.



- Clinical Examination: Have a veterinarian examine the birds for other clinical signs of ionophore toxicity, such as leg weakness or ataxia.
- Corrective Action: If an overdose is confirmed, immediately replace the medicated feed with unmedicated feed. Provide supportive care as recommended by a veterinarian.

Issue 2: Suspected interaction with another medication.

- Possible Cause: Concurrent administration of a drug incompatible with semduramicin, such as tiamulin.[1][2]
- · Troubleshooting Steps:
 - Review Medication Records: Check all flock records to identify any other medications administered orally or via drinking water.
 - Consult Drug Compatibility Information: Refer to the product datasheets for all administered drugs to check for known interactions with ionophores.
 - Cease Concurrent Medication: If an incompatible drug is identified, cease its administration immediately and consult with a veterinarian.
 - Observe Flock: Monitor the flock for recovery of feed intake and performance after the withdrawal of the interacting drug.

Issue 3: Lack of efficacy in controlling coccidiosis.

- Possible Cause: Insufficient dosage of semduramicin in the feed, or the presence of a resistant Eimeria strain.
- Troubleshooting Steps:
 - Confirm Dosage: Analyze feed samples to ensure the semduramicin concentration is within the therapeutic range (20-25 ppm).[10]
 - Evaluate Coccidiosis Challenge: Perform lesion scoring and oocyst counts on affected birds to confirm the presence and severity of the Eimeria challenge.



- Anticoccidial Sensitivity Testing: If the dosage is correct but efficacy is poor, consider conducting an anticoccidial sensitivity test with the field isolate to determine its susceptibility to **semduramicin** and other anticoccidials.
- Review Management Practices: Assess environmental and management factors that may contribute to a high coccidiosis challenge, such as litter moisture and stocking density.

Data Presentation

Table 1: Effects of Different Semduramicin Dosages on Broiler Performance (21-Day Study)

Semduramicin Dosage (ppm)	Body Weight Gain Compared to Control	Feed Consumption Compared to Control	Feed Efficiency	Mortality
20	No significant difference	No significant difference	No significant difference	No increase
25	No significant difference	No significant difference	No significant difference	No increase
30	-10.5%	No significant difference	No significant difference	No increase
35	-13.0%	Significantly reduced	No significant difference	No increase
Source: Adapted from exploratory safety margin studies.[1]				

Table 2: Effects of High Doses of **Semduramicin** on Broiler Performance (49-Day Study)



Semduramicin Dosage (ppm)	49-Day Body Weight Gain Reduction	Clinical Signs
25	No significant reduction	None reported
50	19%	Juvenile or thin feathering, decreased hemoglobin
75	46%	Juvenile or thin feathering, decreased hemoglobin
Source: Adapted from a safety margin floor pen study.[1]		

Table 3: **Semduramicin** Residue Depletion in Broiler Tissues After Withdrawal (Fed 25 ppm)

Tissue	6 hours post-withdrawal (mg/kg)	12 hours post-withdrawal (mg/kg)
Liver	0.278 ± 0.076	< 0.082 (Below LOQ)
Kidney	0.072 ± 0.020	< 0.025 (Below LOQ)
Muscle	0.027 ± 0.009	< 0.008 (Below LOQ)
Skin/Fat	< 150	< 0.040 (Below LOQ)
LOQ = Limit of Quantification. Source: Adapted from residue		

Experimental Protocols

Protocol 1: Dose Titration Battery Cage Study for Efficacy

- Objective: To determine the optimal dose of **semduramicin** for controlling coccidiosis.
- Animals: 12-day-old broiler chicks.
- Housing: Battery cages.

depletion studies.[2]



 Experimental (Groups:
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- Infected, unmedicated control.
- Infected, medicated with 20 ppm semduramicin.
- Infected, medicated with 25 ppm semduramicin.
- Infected, medicated with 30 ppm semduramicin.

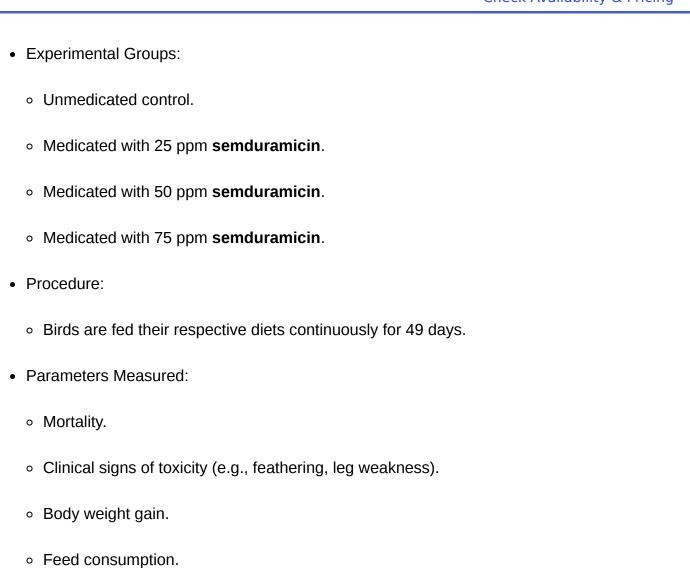
Procedure:

- Birds are placed on their respective medicated feeds 48 hours prior to inoculation.
- Birds are inoculated with a mixed culture of Eimeria species field isolates (E. acervulina,
 E. maxima, E. tenella, E. brunetti, E. necatrix, E. mitis).
- The study continues for 9 days post-inoculation.
- Parameters Measured:
 - Mortality.
 - Body weight gain.
 - Feed conversion ratio.
 - Intestinal lesion scores.
- Outcome: A concentration of 25 ppm semduramicin was found to be optimal, providing improved lesion control compared to 20 ppm and better weight gain than 30 ppm.[10]

Protocol 2: Safety Margin Floor Pen Study

- Objective: To evaluate the safety of **semduramicin** at and above the recommended dosage.
- Animals: Broiler chickens.
- Housing: Floor pens under conditions simulating commercial production.





- Feed conversion.
- Hematology (e.g., hemoglobin values).
- Outcome: Doses of 50 ppm and 75 ppm significantly reduced weight gain and were associated with clinical signs of toxicity.[1][6]

Protocol 3: Determination of **Semduramicin** in Broiler Liver

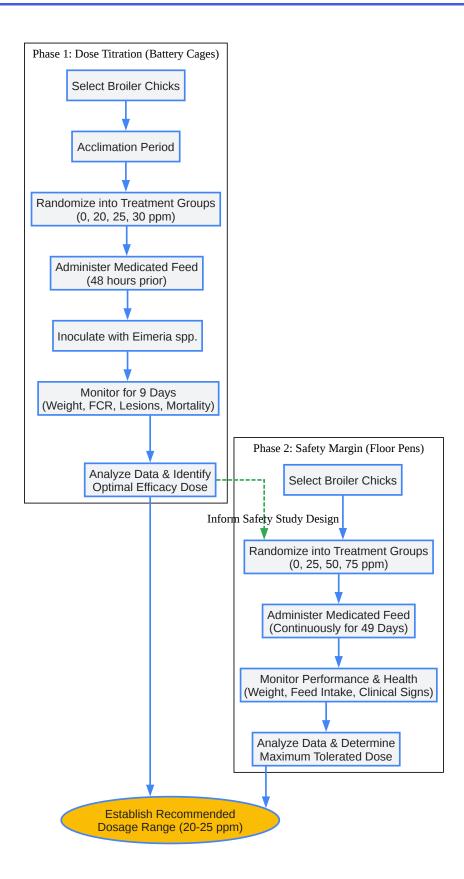
- Objective: To quantify the concentration of **semduramicin** in liver tissue.
- Methodology: Liquid Chromatography (LC) with post-column derivatization.
- Procedure:



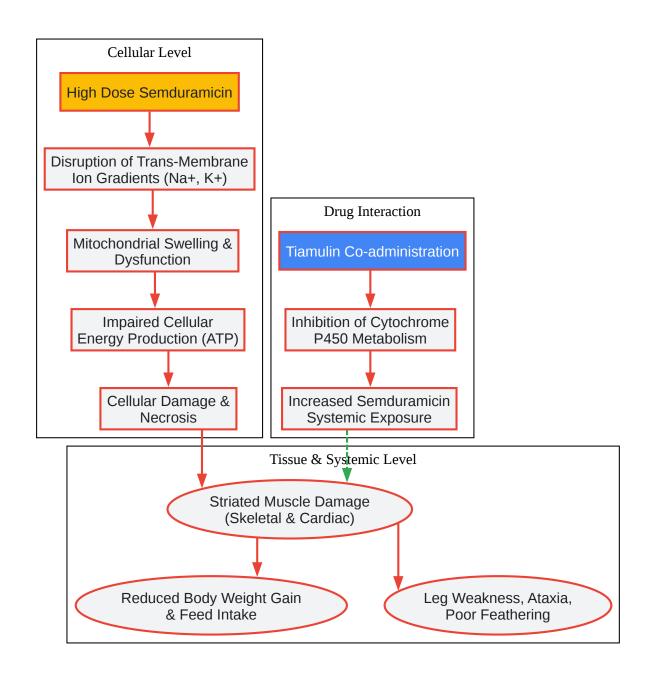
- Extraction: Semduramicin is extracted from homogenized liver tissue using methanolic ammonium hydroxide.
- Purification: The extract is cleaned up and concentrated using solid-phase extraction (SPE) steps.
- Analysis: The purified extract is analyzed by LC.
- Derivatization and Detection: After separation on the LC column, semduramicin is derivatized with vanillin to allow for detection.
- Performance: The method has a mean recovery of 95% and a minimum detection level of 25 ng/g in broiler liver.[11]

Visualizations









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